![molecular formula C17H11ClO3 B2438408 2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione CAS No. 1024151-61-8](/img/structure/B2438408.png)
2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione
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Overview
Description
“2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C17H11ClO3 . It’s a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
Antimicrobial Effects
Indole derivatives frequently possess antimicrobial activity. While we lack direct studies on this compound, its indole core suggests potential as an antimicrobial agent.
Future Directions
Indane-1,3-dione, the parent compound, has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It’s also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . These applications suggest potential future directions for the study and use of “2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione”.
Mechanism of Action
Target of Action
The compound 2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione is a complex organic molecule. It contains an indole nucleus, which is a common structural element in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets .
Mode of Action
The carbon at the c-2 position in the indandione moiety is alpha to both carbonyls, and thus can act as a nucleophile . This suggests that it may undergo self-aldol condensation quite easily, resulting in bindone . Bromination occurs at the 2-position , which could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-21-15-7-6-10(9-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYTVIIWVEXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione |
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